

An In-depth Technical Guide to Thiodiglycol and its Relation to Diethylene Glycol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiodiglycol*

Cat. No.: *B106055*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **thiodiglycol** (TDG) and its structural analog, diethylene glycol (DEG). It delves into their chemical properties, synthesis, applications, and toxicological profiles. A key focus is the relationship between these two compounds, particularly in the context of chemical warfare agent hydrolysis and industrial applications. This document is intended to be a valuable resource for professionals in research, drug development, and toxicology.

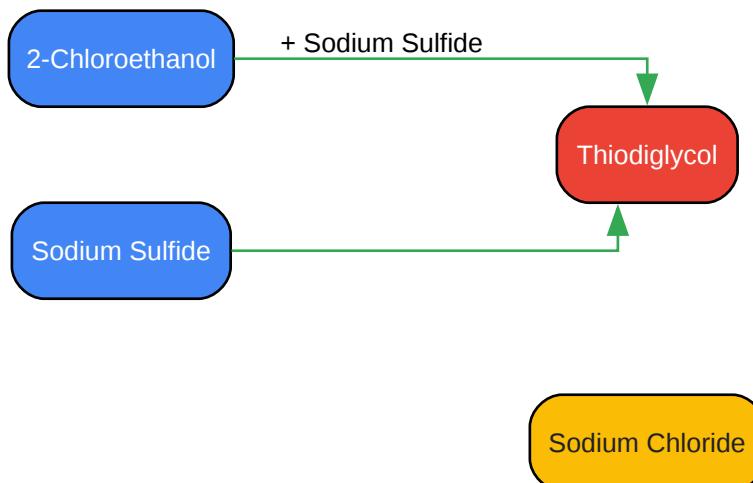
Introduction

Thiodiglycol, chemically known as 2,2'-thiodiethanol, is an organosulfur compound with the formula $S(CH_2CH_2OH)_2$.^[1] It is a colorless, viscous liquid that is miscible with water and polar organic solvents.^{[1][2]} Structurally, it is very similar to diethylene glycol, with the key difference being the substitution of an oxygen atom with a sulfur atom in the backbone of the molecule.^[1] This seemingly minor structural change leads to significant differences in their chemical reactivity, applications, and toxicological profiles.

Diethylene glycol, or $(HOCH_2CH_2)_2O$, is also a colorless, practically odorless, and hygroscopic liquid.^[3] It is widely used as a solvent and has been implicated in numerous poisoning incidents worldwide due to its sweet taste and its illicit substitution for glycerin in pharmaceutical preparations.^{[3][4][5]}

The primary relationship between **thiodiglycol** and diethylene glycol lies in their structural analogy and, in certain chemical processes, their interconversion or shared reaction pathways. **Thiodiglycol** is notably known as a precursor for the synthesis of sulfur mustard (mustard gas) and is also a primary hydrolysis product of this chemical warfare agent.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This dual role makes the study and detection of **thiodiglycol** critical for both industrial and defense-related research.

Physicochemical Properties


A comparison of the key physicochemical properties of **thiodiglycol** and diethylene glycol is essential for understanding their behavior in various applications and biological systems.

Property	Thiodiglycol	Diethylene Glycol
Chemical Formula	C ₄ H ₁₀ O ₂ S [1] [2] [6] [14]	C ₄ H ₁₀ O ₃ [3]
Molar Mass	122.19 g/mol [2] [6]	106.12 g/mol [3]
Appearance	Colorless, viscous liquid [1] [2] [6]	Colorless liquid [3]
Odor	Characteristic [2]	Practically odorless [3]
Boiling Point	168 °C [6]	244-245 °C [3]
Melting Point	-16 °C [6]	-10.45 °C [3]
Flash Point	160 °C [6]	> 230.00 °F TCC (> 110.00 °C) [13]
Density	1.221 g/mL @ 25 °C [13]	1.118 g/mL [3]
Solubility in Water	Miscible [1] [6]	Miscible [3]
CAS Number	111-48-8 [1] [6] [14]	111-46-6 [3]

Synthesis and Production

Thiodiglycol Synthesis

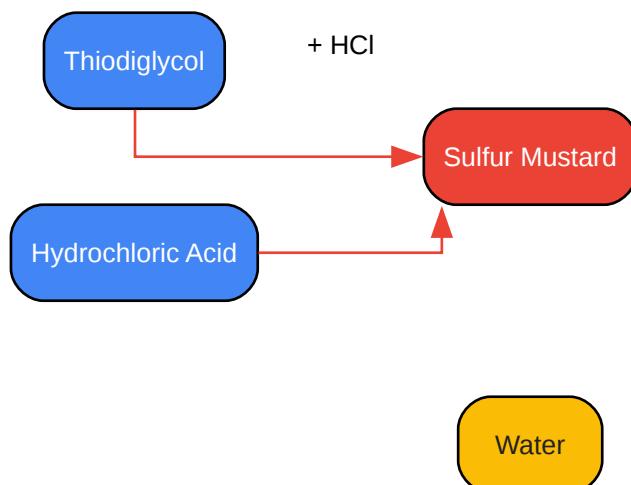
The primary industrial synthesis of **thiodiglycol** involves the reaction of 2-chloroethanol with sodium sulfide.[\[1\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Industrial Synthesis of **Thiodiglycol**.

An alternative method involves the reaction of ethylene oxide with hydrogen sulfide.[\[15\]](#)

Diethylene Glycol Production

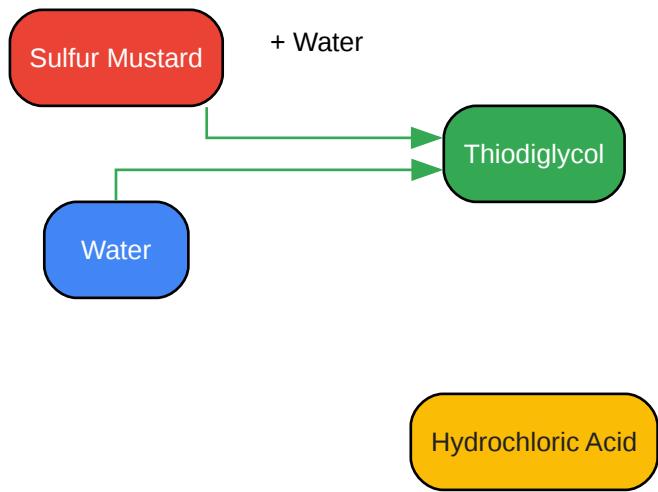

Diethylene glycol is produced as a co-product of the hydration of ethylene oxide to produce monoethylene glycol.[\[16\]](#)

Relationship and Interconversion

The most significant relationship between **thiodiglycol** and mustard gas is that of precursor and hydrolysis product.

Thiodiglycol as a Precursor to Sulfur Mustard

Thiodiglycol can be converted to sulfur mustard through a reaction with a chlorinating agent like hydrochloric acid, a process known as the Victor Meyer-Clarke Process.[\[10\]](#)


[Click to download full resolution via product page](#)

Caption: Synthesis of Sulfur Mustard from **Thiodiglycol**.

Thiodiglycol as a Hydrolysis Product of Sulfur Mustard

Conversely, sulfur mustard hydrolyzes in the presence of water to form **thiodiglycol**.^{[9][11]}

This reaction is significant for the detection and verification of the use of sulfur mustard, as **thiodiglycol** can be found in environmental and biological samples.^{[9][17]}

[Click to download full resolution via product page](#)

Caption: Hydrolysis of Sulfur Mustard to **Thiodiglycol**.

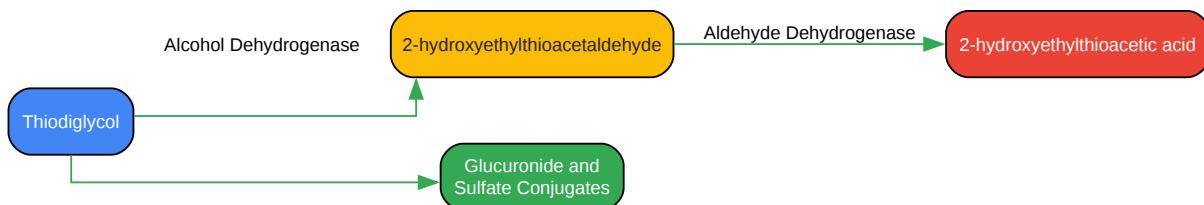
Industrial and Research Applications

Application	Thiodiglycol	Diethylene Glycol
Solvent	Dyeing textiles, inks in ballpoint pens.[1][13]	Widely used solvent.[3]
Chemical Intermediate	Building block for protection products, dispersants, fibers, plasticizers, rubber accelerators, pesticides, and dyes.[1][12]	Synthesis of plasticizers, triethylene glycol, morpholine derivatives, and surfactants.[18]
Polymer Manufacturing	Chain transfer agent.[1]	-
Antioxidant	Additive in lubricants.[1]	-
Microscopy	Mounting medium with a variable refractive index.[1]	-
Antifreeze	Component of antifreeze solutions.[19]	Component of antifreeze preparations.[4]
Other	Precursor to sulfur mustard.[6][7][8][10]	Component in cosmetics, liquid printer ink cartridges, lubricants, brake fluid, and wallpaper strippers.[4]

Toxicology and Metabolism

The toxicological profiles of **thiodiglycol** and diethylene glycol differ significantly, primarily due to their different metabolic pathways.

Thiodiglycol Toxicology


Thiodiglycol is considered to have relatively low acute toxicity.[6][12][20]

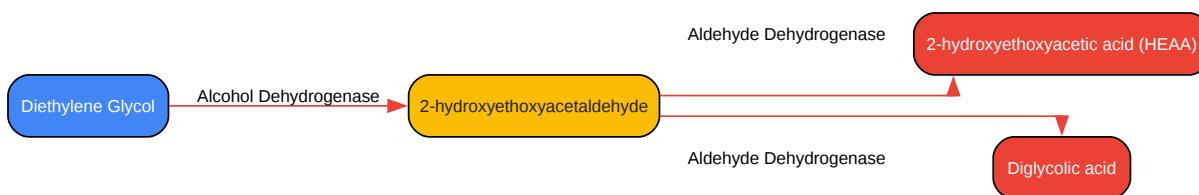
Quantitative Toxicological Data for **Thiodiglycol**

Parameter	Value	Species	Reference
Oral LD ₅₀	>5000 mg/kg	Rats	[20]
Oral NOAEL (90-day study)	500 mg/kg/day	Rats	[20]
Developmental Toxicity NOAEL	1290 mg/kg	Rats	[20]

Metabolism of **Thiodiglycol**

Thiodiglycol is metabolized in the liver. It can be oxidized by alcohol dehydrogenase to form 2-hydroxyethylthioacetaldehyde, which is further metabolized to 2-hydroxyethylthioacetic acid.[\[6\]](#) [\[21\]](#) In rodents, it can also conjugate with glucuronic acid and sulfate.[\[6\]](#)

[Click to download full resolution via product page](#)


Caption: Metabolic Pathway of **Thiodiglycol**.

Diethylene Glycol Toxicology

Diethylene glycol is significantly more toxic than **thiodiglycol** upon ingestion and has been the cause of numerous mass poisonings.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[22\]](#)[\[23\]](#) The primary target organs are the kidneys and the nervous system.[\[4\]](#)[\[24\]](#)

Metabolism of Diethylene Glycol

Diethylene glycol is metabolized in the liver by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then oxidized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid.[\[4\]](#)[\[16\]](#)[\[24\]](#)[\[25\]](#) These acidic metabolites are responsible for the observed metabolic acidosis and renal toxicity.[\[16\]](#)[\[23\]](#)[\[24\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic Pathway of Diethylene Glycol.

Experimental Protocols

Synthesis of Thiodiglycol from 2-Chloroethanol and Sodium Sulfide

Objective: To synthesize **thiodiglycol** from 2-chloroethanol and sodium sulfide.

Materials:

- 2-Chloroethanol solution (20%)
- Crystalline sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$)
- Absolute ethanol
- Distillation apparatus
- Stirring apparatus
- Water bath

Procedure:

- A solution of 2-chloroethanol is placed in a flask equipped with a stirrer.[26]
- Crystalline sodium sulfide is added to the chlorohydrin solution at a controlled rate to maintain the temperature between 30-35°C.[26]
- After the addition is complete, the solution is stirred for an additional 30 minutes.[26]

- The flask is then fitted with a reflux condenser and a thermometer, and the mixture is heated. [26]
- Water is removed by distillation under reduced pressure.[26]
- The residue, containing sodium chloride and **thiodiglycol**, is extracted with hot absolute ethanol.[26]
- The ethanol is removed from the extract by distillation under reduced pressure to yield crude **thiodiglycol**.[26]
- The crude product can be purified by vacuum distillation.[26]

90-Day Oral Subchronic Toxicity Study of Thiodiglycol in Rats

Objective: To determine the no-observed-adverse-effect level (NOAEL) of **thiodiglycol** following repeated oral administration in rats.

Methodology:

- Test Animals: Sprague-Dawley rats.[20]
- Dose Groups: 0 (control), 50, 500, and 5000 mg/kg/day.[20]
- Administration: Oral gavage, 5 days per week for 90 days.[20]
- Parameters Monitored:
 - Body weight[20]
 - Food consumption[20]
 - Hematology[20]
 - Clinical chemistry[20]

- Organ weights (absolute and relative to body and brain weight), with a focus on the kidneys.[20]
- Endpoint: Determination of the NOAEL based on the absence of treatment-related adverse effects.[20]

Analytical Detection of Diethylene Glycol in Glycerin by HPTLC

Objective: To detect the presence of diethylene glycol as a contaminant in glycerin using High-Performance Thin-Layer Chromatography (HPTLC).

Methodology:

- Stationary Phase: HPTLC aluminum sheets pre-coated with silica gel 60 F₂₅₄.[27]
- Mobile Phase: A mixture of Acetone: Toluene: Ammonium Hydroxide 5 M (85:5:10).[27]
- Sample Preparation:
 - Standard solution: Diethylene glycol in methanol (e.g., 0.5 mg/ml).[27]
 - Sample solution: Glycerin raw material dissolved in methanol (e.g., 500 mg/ml).[27]
- Chromatographic Development: The plate is developed in a suitable chamber with the mobile phase.
- Detection: Visualization of spots under UV light or after derivatization. The R_p value of any spot in the sample chromatogram is compared with that of the standard.

Conclusion

Thiodiglycol and diethylene glycol, while structurally similar, exhibit distinct chemical, industrial, and toxicological characteristics. The sulfur atom in **thiodiglycol** imparts unique reactivity, making it a key precursor in the synthesis of sulfur mustard and a crucial marker for its hydrolysis. In contrast, diethylene glycol's toxicity, stemming from its metabolic conversion to acidic byproducts, has led to numerous public health crises. A thorough understanding of their properties, synthesis, and biological effects is paramount for researchers, scientists, and drug

development professionals to ensure their safe handling, appropriate application, and the prevention of accidental or intentional harm. This guide provides a foundational technical overview to aid in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 2. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 4. calpoison.org [calpoison.org]
- 5. The Gambia deaths: Two toxic chemicals at the centre of storm | India News [hindustantimes.com]
- 6. THIODIGLYCOL (PIM 980) [inchem.org]
- 7. THIODIGLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Verification of Dual-use Chemicals under the Chemical Weapons Convention: The Case of Thiodiglycol | SIPRI [sipri.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. princeton.edu [princeton.edu]
- 11. Soil biotransformation of thiodiglycol, the hydrolysis product of mustard gas: understanding the factors governing remediation of mustard gas contaminated soil - NERC Open Research Archive [nora.nerc.ac.uk]
- 12. Buy Thiodiglycol | 111-48-8 [smolecule.com]
- 13. thiodiglycol, 111-48-8 [thegoodsentscompany.com]
- 14. Thiodiglycol [webbook.nist.gov]
- 15. CN105399651A - Method for continuously synthesizing thiodiglycol - Google Patents [patents.google.com]
- 16. grokipedia.com [grokipedia.com]

- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity assessment of thiodiglycol - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Fatalities Associated with Ingestion of Diethylene Glycol-Contaminated Glycerin Used to Manufacture Acetaminophen Syrup -- Haiti, November 1995-June 1996 [\[cdc.gov\]](https://www.cdc.gov)
- 23. Hiding in Plain Sight: Catastrophic Diethylene Glycol Poisoning in Children - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 24. Solvent Toxicity – Diethylene Glycol | Solvent Toxicity- Diethylene Glycol [\[u.osu.edu\]](https://u.osu.edu)
- 25. Diethylene Glycol (DEG) | Drug Information, Uses, Side Effects, Chemistry | [PharmaCompass.com](https://pharmacompas.com) [pharmacompas.com]
- 26. Organic Syntheses Procedure [\[orgsyn.org\]](https://orgsyn.org)
- 27. iosrphr.org [iosrphr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Thiodiglycol and its Relation to Diethylene Glycol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106055#thiodiglycol-and-its-relation-to-diethylene-glycol\]](https://www.benchchem.com/product/b106055#thiodiglycol-and-its-relation-to-diethylene-glycol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com